Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is a chemical compound with significant relevance in scientific research, particularly in the fields of pharmacology and biochemistry. It is classified as an amine and is characterized by its unique molecular structure, which includes a benzo[1,3]dioxole moiety and a fluorinated phenyl group. This compound is primarily utilized in proteomics research and has implications for studying various biological processes.
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride falls under the category of organic compounds and more specifically within the subclass of aromatic amines. Its classification is essential for understanding its chemical behavior and potential applications in research.
The synthesis of benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride typically involves multi-step organic synthesis techniques. The general approach includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from side reactions or unreacted starting materials.
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride has a complex molecular structure characterized by:
The compound's structural representation can be described using SMILES notation: C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F, which provides insight into its connectivity and functional groups .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives or exploring its reactivity in biological systems.
Research indicates that compounds with similar structures often exhibit activity related to neurotransmitter modulation or enzyme inhibition, suggesting potential roles in therapeutic applications.
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride has applications primarily in:
This compound represents an important area of study within medicinal chemistry and biochemistry, providing insights into drug design and development processes.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: